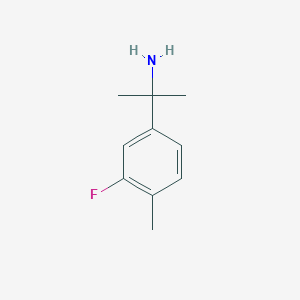

2-(3-Fluoro-4-methylphenyl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluoro-4-méthylphényl)propan-2-amine est un composé chimique de formule moléculaire C10H14FN. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par la présence d'un atome de fluor et d'un groupe méthyle lié à un cycle phényle, qui est lui-même lié à un groupe propan-2-amine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-(3-Fluoro-4-méthylphényl)propan-2-amine implique généralement la réaction du 3-fluoro-4-méthylbenzaldéhyde avec le nitroéthane pour former le nitrostyrène correspondant. Cet intermédiaire est ensuite réduit à l'aide d'un agent réducteur approprié, tel que l'hydrure de lithium aluminium (LiAlH4), pour donner l'amine souhaitée .

Méthodes de production industrielles

Dans les milieux industriels, la production de 2-(3-Fluoro-4-méthylphényl)propan-2-amine peut impliquer des méthodes plus évolutives et économiques. Une de ces méthodes consiste en l'hydrogénation catalytique de l'intermédiaire nitrostyrène en utilisant du palladium sur carbone (Pd/C) comme catalyseur sous des conditions de haute pression et de température .

Analyse Des Réactions Chimiques

Types de réactions

2-(3-Fluoro-4-méthylphényl)propan-2-amine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la cétone ou l'acide carboxylique correspondants.

Réduction : Les réactions de réduction peuvent modifier davantage le groupe amine.

Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).

Principaux produits

Oxydation : Formation de 3-fluoro-4-méthylbenzaldéhyde ou d'acide 3-fluoro-4-méthylbenzoïque.

Réduction : Formation d'amines secondaires ou tertiaires.

Substitution : Formation de diverses phénylpropan-2-amines substituées.

Applications De Recherche Scientifique

2-(3-Fluoro-4-méthylphényl)propan-2-amine possède un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris les interactions enzymatiques.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur de composés pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de 2-(3-Fluoro-4-méthylphényl)propan-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles et influençant diverses voies biochimiques. La présence de l'atome de fluor augmente son affinité de liaison et sa sélectivité pour certaines cibles .

Mécanisme D'action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(4-Fluorophényl)propan-2-amine

- 2-(2-Fluorophényl)propan-2-amine

- 2-(3-Chloro-4-méthylphényl)propan-2-amine

Unicité

2-(3-Fluoro-4-méthylphényl)propan-2-amine est unique en raison du positionnement spécifique des groupes fluor et méthyle sur le cycle phényle. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

2-(3-Fluoro-4-methylphenyl)propan-2-amine, also known as (3-Fluoro-4-methylphenyl)methylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a propan-2-yl amine group. The presence of the fluorine atom significantly influences its chemical reactivity and interaction with biological targets. Its structural formula is represented as follows:

Research indicates that this compound may act through several mechanisms:

- Monoamine Oxidase (MAO) Inhibition : It interacts with MAO enzymes, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission.

- Transporter Interaction : The compound inhibits the reuptake of neurotransmitters by interacting with the dopamine transporter (DAT) and the serotonin transporter (SERT), further increasing neurotransmitter concentrations.

- Antagonistic Activity : In studies involving TRPV1 receptors, certain analogues of this compound exhibited significant antagonistic properties, demonstrating potential for pain management applications .

Antimicrobial and Anticancer Research

The compound has shown promise in antimicrobial and anticancer studies. Its mechanism likely involves modulating the activity of specific enzymes or receptors, leading to various biological effects.

Case Studies

- TRPV1 Antagonism : In a study focused on structure-activity relationships (SAR), compounds related to this compound were evaluated for their ability to act as TRPV1 antagonists. One analogue demonstrated a binding potency significantly higher than parent compounds, indicating potential for therapeutic use in pain relief .

- Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties through inhibition of glutamate-induced calcium ion uptake, which is critical in neurodegenerative disease pathology .

Data Table: Biological Activities and Potencies

| Compound Name | Biological Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | TRPV1 antagonist | 0.2 | |

| Related Analogue A | MAO Inhibition | N/A | |

| Related Analogue B | Neuroprotective | N/A |

Applications

The unique properties of this compound suggest several applications:

- Pharmaceutical Development : Potential use in developing drugs targeting neurodegenerative diseases and pain management.

- Research Tools : As a model compound for studying interactions with neurotransmitter systems.

Propriétés

Formule moléculaire |

C10H14FN |

|---|---|

Poids moléculaire |

167.22 g/mol |

Nom IUPAC |

2-(3-fluoro-4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C10H14FN/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6H,12H2,1-3H3 |

Clé InChI |

NZCTVHLUOYKOEL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(C)(C)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.